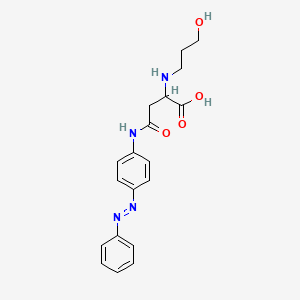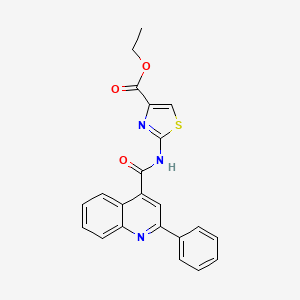
(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(Z)-2-((3-hydroxypropyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of amino acids and their derivatives. Its applications span from the development of novel amino-protecting groups to the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. For instance, the introduction of a novel amino-protecting group that is stable under certain conditions yet can be removed in a slightly alkaline medium, by hydrogenolysis, or by HBr in acetic acid, showcases the compound's versatility in synthetic chemistry (Wakselman & Guibe-jampel, 1973).
Catalysis and Ligand Design
The compound also finds applications in catalysis and ligand design, where its derivatives are utilized in the synthesis of complex structures and as catalysts in chemical reactions. For example, sulfonated Schiff base copper(II) complexes derived from the compound have shown efficiency and selectivity in alcohol oxidation, presenting a potential for green chemistry applications (Hazra et al., 2015).
Antimicrobial Activity
Furthermore, derivatives of this compound have been explored for their antimicrobial properties. The synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties have shown promising results against various bacterial and fungal strains, highlighting the compound's potential in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Peptide Synthesis
The compound's derivatives play a significant role in peptide synthesis, where they serve as protecting groups for amino acids. This application is crucial for the synthesis of peptides and proteins with specific sequences and structures. An example is the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, facilitating the preparation of peptides and peptide-based compounds under mild conditions (Thalluri et al., 2014).
Propiedades
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-12-4-11-20-17(19(26)27)13-18(25)21-14-7-9-16(10-8-14)23-22-15-5-2-1-3-6-15/h1-3,5-10,17,20,24H,4,11-13H2,(H,21,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQQEWSEPKCKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037815 |
Source


|
| Record name | L-Asparagine, N2-(3-hydroxypropyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048006-39-8 |
Source


|
| Record name | L-Asparagine, N2-(3-hydroxypropyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
![1,3-Dimethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2372818.png)





![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)

![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)
